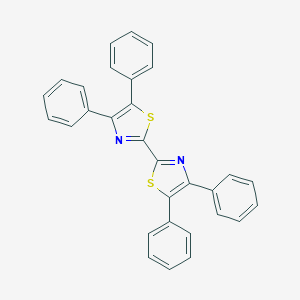
4,4',5,5'-tetraphenyl-2,2'-bis(1,3-thiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is an organic compound characterized by its bithiazole core substituted with four phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole typically involves the reaction of dithio-oxamide with benzyl bromide. The reaction is carried out in a solvent such as chloroform, followed by recrystallization from a benzene-acetonitrile mixture to obtain pure crystals . The reaction conditions include:
Temperature: Room temperature for recrystallization.
Yield: Approximately 70%.
Purification: Recrystallization from benzene-acetonitrile solvent.
Industrial Production Methods: While specific industrial production methods for 4,4’,5,5’-tetraphenyl-2,2’-bithiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial solvents and purification techniques.
化学反应分析
Types of Reactions: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole can undergo various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole ring into more reduced forms, potentially altering its electronic properties.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bithiazole derivatives.
Substitution: Functionalized bithiazole compounds with various substituents on the phenyl rings.
科学研究应用
4,4’,5,5’-Tetraphenyl-2,2’-bithiazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4,4’,5,5’-tetraphenyl-2,2’-bithiazole involves its interaction with molecular targets through its bithiazole core and phenyl substituents. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for various applications in materials science and biology.
相似化合物的比较
2,2’-Bithiazole: Lacks the phenyl substituents, resulting in different electronic properties.
4,4’-Dimethyl-2,2’-bithiazole: Substituted with methyl groups instead of phenyl groups, affecting its steric and electronic characteristics.
4,4’,5,5’-Tetramethyl-2,2’-bithiazole: Similar core structure but with methyl groups, leading to different reactivity and applications.
Uniqueness: 4,4’,5,5’-Tetraphenyl-2,2’-bithiazole is unique due to its combination of a bithiazole core with four phenyl groups, which enhances its stability, electronic properties, and potential for functionalization. This makes it particularly valuable in the development of advanced materials and in scientific research.
属性
分子式 |
C30H20N2S2 |
|---|---|
分子量 |
472.6g/mol |
IUPAC 名称 |
2-(4,5-diphenyl-1,3-thiazol-2-yl)-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C30H20N2S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-29(31-25)30-32-26(22-15-7-2-8-16-22)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
MUTTZXSSLLTSMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


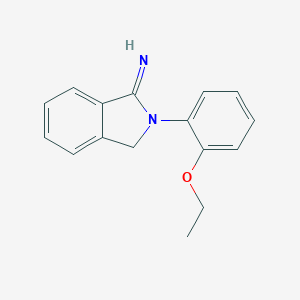
![1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B385719.png)
![6-(2-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B385721.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{3-nitrobenzylidene}acrylohydrazide](/img/structure/B385722.png)
![N-(2-methoxyphenyl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B385723.png)
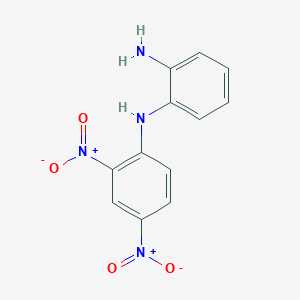
![2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene](/img/structure/B385726.png)
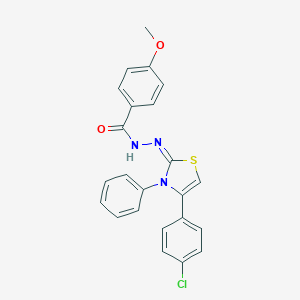
![phthalaldehyde 1-[(4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazone]](/img/structure/B385728.png)
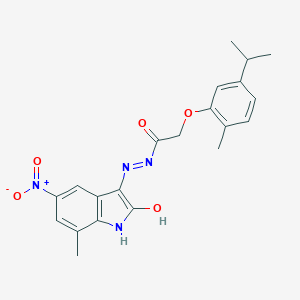
![methyl 2-[2-(methylamino)-2-oxoethylidene]-6-oxo-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B385733.png)
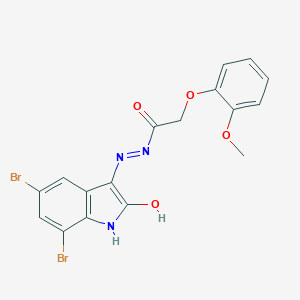
![3-(2-fluorophenyl)-2,6-dihydro-1H-[1,2,4]triazolo[1,5-c]triazol-5-amine](/img/structure/B385738.png)
![2-[(4-Ethoxyphenyl)hydrazono]malononitrile](/img/structure/B385739.png)
